- 8-Bromo-9-alkyl adenine derivatives as tools for developing new adenosine A2A and A2B receptors ligandsBioorganic & Medicinal Chemistry, 2009, 17(7), 2812-2822,
Cas no 935-69-3 (7-Methyl-7H-purin-6-amine)

7-Methyl-7H-purin-6-amine structure
Nome del prodotto:7-Methyl-7H-purin-6-amine
7-Methyl-7H-purin-6-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7-Methyl-7H-purin-6-amine
- 6-AMINO-7-METHYLPURINE
- Adenine, 7-methyl-
- N7-Methyladenine
- 7H-Purin-6-amine, 7-methyl- (9CI)
- 7H-Purin-6-amine,7-methyl-
- 7-methylpurin-6-amine
- 7-Methyladenine
- 7H-Purin-6-amine,7-methyl
- 7-methyl-7H-adenine
- 7-Methyl-7H-purin-6-ylamin
- 7-methyl-7H-purin-6-ylamine
- Adenine,7-methyl
- 7-Methyl-7H-purin-6-amine (ACI)
- Adenine, 7-methyl- (7CI, 8CI)
- NSC 7857
- NSC7857
- 7-methyl-7H-purin-6-amine (ACD/Name 4.0)
- Tox21_202951
- BDBM50240579
- DTXSID9049376
- NCGC00260497-01
- A844638
- NSC-7857
- SCHEMBL26976
- DTXCID6029335
- N-ACETYL-DL-2-AMINO-N-BUTYRICACID
- AKOS006378195
- 935-69-3
- 7H-Purin-6-amine, 7-methyl-
- HCGHYQLFMPXSDU-UHFFFAOYSA-N
- 7-methyl-N7-Methyladenine
- AKOS000320617
- CHEMBL449346
- CHEBI:28921
- MFCD00127790
- W-204088
- TS-00058
- NS00004081
- J-640190
- Q27103966
- CS-0065644
- 7-methyl-7H-purin-6-ylamine (ACD/Name 4.0)
- SY250877
- E78616
- 7-Methyladenine, 97%
- FT-0657514
- CAS-935-69-3
- C02241
- J-800191
- Z1203578068
- 7-Methyl-7H-purin-6-amine #
- EN300-106045
- DB-307392
- 7-Methyl-adenine; 6-Amino-7-methylpurine; 7-Methyladenine; N7-Methyladenine; NSC 7857
- HY-116496
- purine, 6-amino-7-methyl-
-
- MDL: MFCD00127790
- Inchi: 1S/C6H7N5/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3,(H2,7,8,9)
- Chiave InChI: HCGHYQLFMPXSDU-UHFFFAOYSA-N
- Sorrisi: N1C2N=CN(C=2C(N)=NC=1)C
Proprietà calcolate
- Massa esatta: 149.07000
- Massa monoisotopica: 149.07
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 150
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 3
- XLogP3: niente
- Superficie polare topologica: 69.6A^2
Proprietà sperimentali
- Colore/forma: Polvere bianca o biancastra
- Densità: 1.1798 (rough estimate)
- Punto di fusione: 346-350 °C
- Punto di ebollizione: 260.22°C (rough estimate)
- Punto di infiammabilità: 187.2±28.7 °C
- Indice di rifrazione: 1.8070 (estimate)
- PSA: 69.62000
- LogP: 0.52670
- Solubilità: dissolvere in acqua
- Pressione di vapore: 0.0±0.9 mmHg at 25°C
7-Methyl-7H-purin-6-amine Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H317-H319
- Dichiarazione di avvertimento: P280-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 22-36-43
- Istruzioni di sicurezza: S24/25
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Conservare a 4 ° C, -4 ° C è meglio
- Frasi di rischio:R22; R43; R36
7-Methyl-7H-purin-6-amine Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
7-Methyl-7H-purin-6-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-106045-0.05g |
7-methyl-7H-purin-6-amine |
935-69-3 | 95% | 0.05g |
$50.0 | 2023-10-28 | |
Enamine | EN300-106045-0.1g |
7-methyl-7H-purin-6-amine |
935-69-3 | 95% | 0.1g |
$76.0 | 2023-10-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-233690-100 mg |
7-Methyladenine, |
935-69-3 | 100MG |
¥1,166.00 | 2023-07-11 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M850060-1g |
7-Methyladenine |
935-69-3 | 98% | 1g |
¥5,038.00 | 2022-09-01 | |
Enamine | EN300-106045-10.0g |
7-methyl-7H-purin-6-amine |
935-69-3 | 95% | 10.0g |
$1637.0 | 2023-07-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 666548-100MG |
7-Methyl-7H-purin-6-amine |
935-69-3 | 100mg |
¥2510.06 | 2023-11-30 | ||
TRC | M314605-10mg |
7-Methyl-7H-purin-6-amine |
935-69-3 | 10mg |
$92.00 | 2023-05-17 | ||
TRC | M314605-100mg |
7-Methyl-7H-purin-6-amine |
935-69-3 | 100mg |
$479.00 | 2023-05-17 | ||
Chemenu | CM138642-1g |
7-Methyl-7H-purin-6-amine |
935-69-3 | 95% | 1g |
$445 | 2021-08-05 | |
Ambeed | A574718-100mg |
7-Methyl-7H-purin-6-amine |
935-69-3 | 98% | 100mg |
$80.0 | 2025-02-21 |
7-Methyl-7H-purin-6-amine Metodo di produzione
Synthetic Routes 1
Synthetic Routes 2
Condizioni di reazione
Riferimento
- Electrophilic amination of adenines. Formation and characteristics of N-aminoadeninesNucleosides & Nucleotides, 1996, 15(1-3), 219-33,
Synthetic Routes 3
Condizioni di reazione
Riferimento
- Purines. LXI. An attempted synthesis of 2'-deoxy-7-methyladenosine: glycosidic hydrolyses of the N6-methoxy derivative and 2'-deoxy-Nx-methyladenosinesChemical & Pharmaceutical Bulletin, 1994, 42(3), 495-9,
Synthetic Routes 4
Condizioni di reazione
Riferimento
- Methylation of nucleic acid-bases with trimethyl phosphateJournal of Organic Chemistry, 1976, 41(23), 3691-6,
Synthetic Routes 5
Synthetic Routes 6
Synthetic Routes 7
Condizioni di reazione
Riferimento
- Novel one-step synthesis of pyrimidines and condensed pyrimidinesTetrahedron Letters, 1970, (11), 861-4,
Synthetic Routes 8
Synthetic Routes 9
Condizioni di reazione
Riferimento
- 8-(2-Furyl)adenine derivatives as A2A adenosine receptor ligandsEuropean Journal of Medicinal Chemistry, 2013, 70, 525-535,
Synthetic Routes 10
Condizioni di reazione
Riferimento
- Nucleoside and DNA Adducts from N-NitrosotolazolineChemical Research in Toxicology, 2008, 21(2), 319-329,
Synthetic Routes 11
Condizioni di reazione
Riferimento
- The prominent effect of N6-acyl groups on the reactivity of 9-substituted adenines: a new method for the chemical modification of adeninesJournal of Chemical Research, 1984, (12), 388-9,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Toluene
Riferimento
- A general and convenient synthesis of 7-alkyladenines from adenine by regioselective alkylation utilizing blocking/deblocking at the 3-positionChemical & Pharmaceutical Bulletin, 1986, 34(5), 2037-43,
Synthetic Routes 13
Condizioni di reazione
1.1 Solvents: Water
Riferimento
- Purines. XLII. Synthesis and glycosidic hydrolysis of 7-alkyladenosines leading to an alternative synthesis of 7-alkyladeninesChemical & Pharmaceutical Bulletin, 1990, 38(7), 1886-91,
Synthetic Routes 14
Condizioni di reazione
Riferimento
- Synthesis and glycosidic bond cleavage of 7-methyl- and 7-ethyladenosines: an alternative synthesis of 7-alkyladeninesHeterocycles, 1982, 17, 117-23,
7-Methyl-7H-purin-6-amine Raw materials
- Formamide
- Perchlorate (8CI,9CI)
- 6-Amino-7-methyl-9-β-D-ribofuranosyl-7H-purinium
- N-Methylformamide
- 6H-Purin-6-imine, 3,7-dihydro-7-methyl-3-(phenylmethyl)-
- Adenine
- 6-Chloro-7-methylpurine
7-Methyl-7H-purin-6-amine Preparation Products
7-Methyl-7H-purin-6-amine Letteratura correlata
-
Lesley R. Rutledge,Holly F. Durst,Stacey D. Wetmore Phys. Chem. Chem. Phys. 2008 10 2801
-
K. Laamiri,G. A. Garcia,L. Nahon,A. Ben Houria,R. Feifel,M. Hochlaf Phys. Chem. Chem. Phys. 2022 24 3523
-
3. 400. The constitution of the purine nucleosides. Part V. Adenine thiomethylpentosideRoderick Falconer,J. Masson Gulland J. Chem. Soc. 1937 1912
-
4. 365. The constitution of purine nucleosides. Part IX. CrotonosideRoderick Falconer,J. Masson Gulland,Leonard F. Story J. Chem. Soc. 1939 1784
-
5. 2??Theoretical studies of hydrogen bonding
Categorie correlate
- Solventi e chimici organici Composti organici Acidi/Esteri
- altro Reagenti chimici
- Solventi e chimici organici Composti organici Composti eterociclici organici Imidazopiridine 6-amminopurine
- Solventi e chimici organici Composti organici Composti eterociclici organici Imidazopiridine Purine e derivati delle purine 6-amminopurine
935-69-3 (7-Methyl-7H-purin-6-amine) Prodotti correlati
- 700-00-5(6-Amino-9-methylpurine(9-Methyl Adenine))
- 130859-46-0(9-Methyl Adenine-d3)
- 110953-39-4(3-Methyladenine-d)
- 5142-23-4(3-Methyladenine)
- 2137816-94-3(1-Piperidinecarboxylic acid, 4-ethyl-4-hydroxy-, ethyl ester)
- 129729-33-5(N-Acetyl-b-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether)
- 1805529-42-3(2-(Difluoromethyl)-6-fluoro-4-methylpyridine-3-sulfonamide)
- 2172164-33-7(1-(4-chloro-3-methylphenyl)-3-(ethylsulfanyl)propan-2-amine)
- 2228380-23-0(3-oxo-1-{3-(trifluoromethyl)sulfanylphenyl}cyclobutane-1-carbonitrile)
- 1040657-97-3(2-(4-fluorophenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:935-69-3)7-Methyl-7H-purin-6-amine

Purezza:99%
Quantità:1g
Prezzo ($):455.0